molecular formula C14H16N2O2S2 B2622565 2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide CAS No. 941915-82-8

2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide

Cat. No.: B2622565
CAS No.: 941915-82-8
M. Wt: 308.41
InChI Key: DYOLRPPGVQWIEZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is an organic compound that features a thiazole ring, a methoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the methoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The acetamide moiety can be reduced to an amine under reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its structural features that are common in bioactive molecules.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: It may be used in the synthesis of novel materials with unique properties.

    Biological Studies: It may be studied for its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the methoxyphenyl group may interact with enzymes or receptors, leading to modulation of their activity. The acetamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-1,3-thiazol-2-ol
  • 2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole
  • 4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetonitrile

Uniqueness

2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is unique due to the presence of both the methoxyphenyl group and the thiazole ring, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-18-12-5-3-10(4-6-12)7-13(17)16-14-15-11(8-19-2)9-20-14/h3-6,9H,7-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOLRPPGVQWIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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